molecular formula C8H3F4NO2 B15291158 6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole

6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole

Cat. No.: B15291158
M. Wt: 221.11 g/mol
InChI Key: PQSYSGLXPDPGBW-UHFFFAOYSA-N
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Description

6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole is a fluorinated heterocyclic compound It is characterized by the presence of a benzoxazole ring substituted with a fluoro group at the 6th position and a trifluoromethoxy group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the electrophilic fluorination of a suitable benzoxazole precursor using reagents such as trifluoromethyl hypofluorite (CF₃OF) or cesium fluoroxysulfate (CsOSO₃F) in the presence of a solvent like acetonitrile . The reaction is usually carried out at low temperatures to control the reactivity of the fluorinating agents.

Industrial Production Methods

Industrial production of 6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole may involve scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and improved safety when handling reactive fluorinating agents. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethoxy groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative .

Scientific Research Applications

6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand the effects of fluorinated compounds on biological systems, including their metabolism and toxicity.

Mechanism of Action

The mechanism of action of 6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-7-methoxy-1,3-benzoxazole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

The trifluoromethoxy group in 6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

Molecular Formula

C8H3F4NO2

Molecular Weight

221.11 g/mol

IUPAC Name

6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C8H3F4NO2/c9-4-1-2-5-7(14-3-13-5)6(4)15-8(10,11)12/h1-3H

InChI Key

PQSYSGLXPDPGBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=CO2)OC(F)(F)F)F

Origin of Product

United States

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